![molecular formula C19H31N3O4 B5541067 (3R*,4R*)-4-amino-1-[3-methoxy-2-(2-morpholin-4-ylethoxy)benzyl]piperidin-3-ol](/img/structure/B5541067.png)

(3R*,4R*)-4-amino-1-[3-methoxy-2-(2-morpholin-4-ylethoxy)benzyl]piperidin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

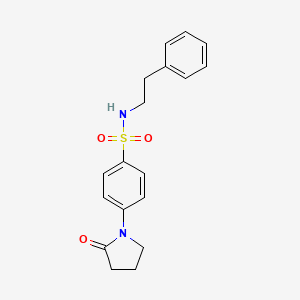

This compound falls within the class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of piperidine and morpholine rings in its structure suggests potential bioactive properties.

Synthesis Analysis

Synthesis of similar compounds involves multi-step reactions, often starting from basic heterocyclic scaffolds. For example, compounds with piperidine and morpholine structures have been synthesized through reactions like Michael addition or ring closure reactions, often in the presence of catalysts or under specific conditions like microwave irradiation (Prasad et al., 2018); (Okasha et al., 2022).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized using techniques like X-ray diffraction, IR, NMR, and LC-MS spectra. These techniques help in confirming the conformation of rings and the overall geometry of the molecule. For instance, compounds containing piperidine and morpholine rings often adopt specific conformations like chair or planar conformations, contributing to their stability (Fatma et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving compounds with piperidine and morpholine rings include ring opening, amide formation, and interactions with various reagents. Their reactivity is influenced by the presence of substituents on the rings and their electronic effects (Buggle et al., 1978).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline nature, are determined by the molecular structure and intermolecular interactions within the crystal lattice. For example, the presence of hydrogen bonds and other non-covalent interactions significantly impact the physical properties of these compounds (Ullah & Stoeckli-Evans, 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and potential biological activities, are influenced by the compound’s functional groups and overall molecular architecture. Studies on similar compounds have shown that substituents on the piperidine and morpholine rings can significantly impact their chemical behavior and interaction with biological targets (Castro et al., 2001).

科学的研究の応用

Antimicrobial Activities

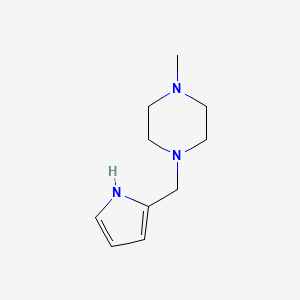

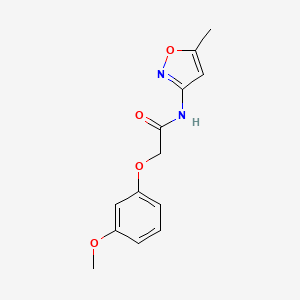

Novel derivatives of 1,2,4-triazole and benzoxazole, synthesized from reactions involving primary amines and ester ethoxycarbonylhydrazones, have demonstrated antimicrobial activities. These synthesized compounds, including those involving morpholine or methyl piperazine as amine components, showed good to moderate activities against test microorganisms (Bektaş et al., 2010).

Histamine H3 Antagonism

Research into 4-phenoxypiperidines has identified potent, non-imidazole histamine H3 antagonists. These compounds, featuring a 4-phenoxypiperidine core, behave as conformationally restricted versions of the common 3-amino-1-propanol moiety found in many non-imidazole histamine H3 ligands. Selected compounds from this research demonstrated in vivo efficacy in a rat EEG model of wakefulness at low dosages, indicating potential applications in sleep disorders or cognitive enhancement (Dvorak et al., 2005).

Chemical Synthesis and Reaction Mechanisms

The photocycloaddition of 2-aminopropenenitriles to methyl phenylglyoxylate and benzils in the presence of morpholino groups leads to the formation of oxetanes. These reactions, which yield moderate to good yields of the desired products, showcase the compound's utility in facilitating complex chemical transformations and synthesizing novel oxetane derivatives (van Wolven et al., 2006).

特性

IUPAC Name |

(3R,4R)-4-amino-1-[[3-methoxy-2-(2-morpholin-4-ylethoxy)phenyl]methyl]piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O4/c1-24-18-4-2-3-15(13-22-6-5-16(20)17(23)14-22)19(18)26-12-9-21-7-10-25-11-8-21/h2-4,16-17,23H,5-14,20H2,1H3/t16-,17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQGJJRCCQLJLD-IAGOWNOFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCCN2CCOCC2)CN3CCC(C(C3)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OCCN2CCOCC2)CN3CC[C@H]([C@@H](C3)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1H-benzimidazol-2-ylthio)acetyl]imidazolidin-2-one](/img/structure/B5541001.png)

![N-{(3S*,4R*)-1-[(2,3-dimethyl-6-quinoxalinyl)carbonyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5541006.png)

![N-[2-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5541012.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5541030.png)

![N-cyclohexyl-N'-[3-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5541031.png)

![2-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5541039.png)

![N-[3-(2-phenoxyethyl)benzyl]propanamide](/img/structure/B5541055.png)

![(4R)-N-ethyl-4-{[(methylthio)acetyl]amino}-1-(pyridin-4-ylmethyl)-L-prolinamide](/img/structure/B5541060.png)

![3-methyl-N-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-4-pyridinamine dihydrochloride](/img/structure/B5541071.png)

![4-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1-methyl-2-imidazolidinone](/img/structure/B5541079.png)

![4-ethyl-N-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5541082.png)